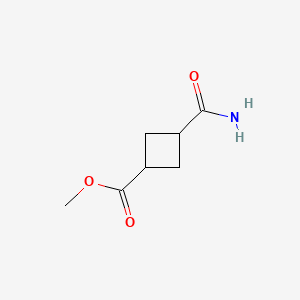
cis-Methyl 3-carbamoylcyclobutanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-Methyl 3-carbamoylcyclobutanecarboxylate: is an organic compound with the molecular formula C7H11NO3 It is a derivative of cyclobutanecarboxylate, featuring a carbamoyl group and a methyl ester group in a cis configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cis-Methyl 3-carbamoylcyclobutanecarboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of methyl 3-oxocyclobutanecarboxylate with an amine source to introduce the carbamoyl group. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and automated reaction monitoring to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: cis-Methyl 3-carbamoylcyclobutanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine or other reduced forms.
Substitution: The ester and carbamoyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
cis-Methyl 3-carbamoylcyclobutanecarboxylate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of cis-Methyl 3-carbamoylcyclobutanecarboxylate involves its interaction with specific molecular targets and pathways. The carbamoyl group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparación Con Compuestos Similares
cis-Methyl 3-hydroxycyclobutanecarboxylate: Similar in structure but with a hydroxyl group instead of a carbamoyl group.
cis-Methyl 3-aminocyclobutanecarboxylate: Features an amino group in place of the carbamoyl group.
cis-Methyl 3-methylcyclobutanecarboxylate: Contains an additional methyl group on the cyclobutane ring.
Uniqueness: cis-Methyl 3-carbamoylcyclobutanecarboxylate is unique due to the presence of both a carbamoyl group and a methyl ester group in a cis configuration. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C7H11NO3 |
|---|---|
Peso molecular |
157.17 g/mol |
Nombre IUPAC |
methyl 3-carbamoylcyclobutane-1-carboxylate |
InChI |
InChI=1S/C7H11NO3/c1-11-7(10)5-2-4(3-5)6(8)9/h4-5H,2-3H2,1H3,(H2,8,9) |
Clave InChI |
SZOWPOIKZHLOQK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CC(C1)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















